trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-76-6
VCID: VC2405600
InChI: InChI=1S/C14H15NO5/c16-13(8-9-4-3-6-10(9)14(17)18)11-5-1-2-7-12(11)15(19)20/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
SMILES: C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

CAS No.: 733740-76-6

Cat. No.: VC2405600

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid - 733740-76-6

Specification

CAS No. 733740-76-6
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
IUPAC Name (1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15NO5/c16-13(8-9-4-3-6-10(9)14(17)18)11-5-1-2-7-12(11)15(19)20/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Standard InChI Key CTCGTAGEILSZFF-VHSXEESVSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
SMILES C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring, a carboxylic acid group, and a nitrophenyl moiety. This compound is of interest in various scientific fields due to its unique structure and potential applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the cyclopentane ring, followed by the introduction of the carboxylic acid group. The nitrophenyl group is then incorporated through a nitration reaction.

Key Steps in Synthesis:

  • Formation of the Cyclopentane Ring: Achieved through cyclization reactions involving suitable precursors.

  • Introduction of the Carboxylic Acid Group: Often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.

  • Nitration: The nitrophenyl group is introduced via nitration of an aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the cyclopentane ring or the carboxylic acid group using reagents like potassium permanganate.

  • Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

  • Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.

Biological Activity

While specific biological activities of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds:

Similar compounds, such as trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid and trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, have shown promise in drug development due to their unique electronic properties and reactivity.

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